

# Application Note: Chiral Resolution Architectures for Fluorinated Phenylcyclopropanamines

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## Compound of Interest

Compound Name:	1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride
CAS No.:	1215107-57-5
Cat. No.:	B1439849

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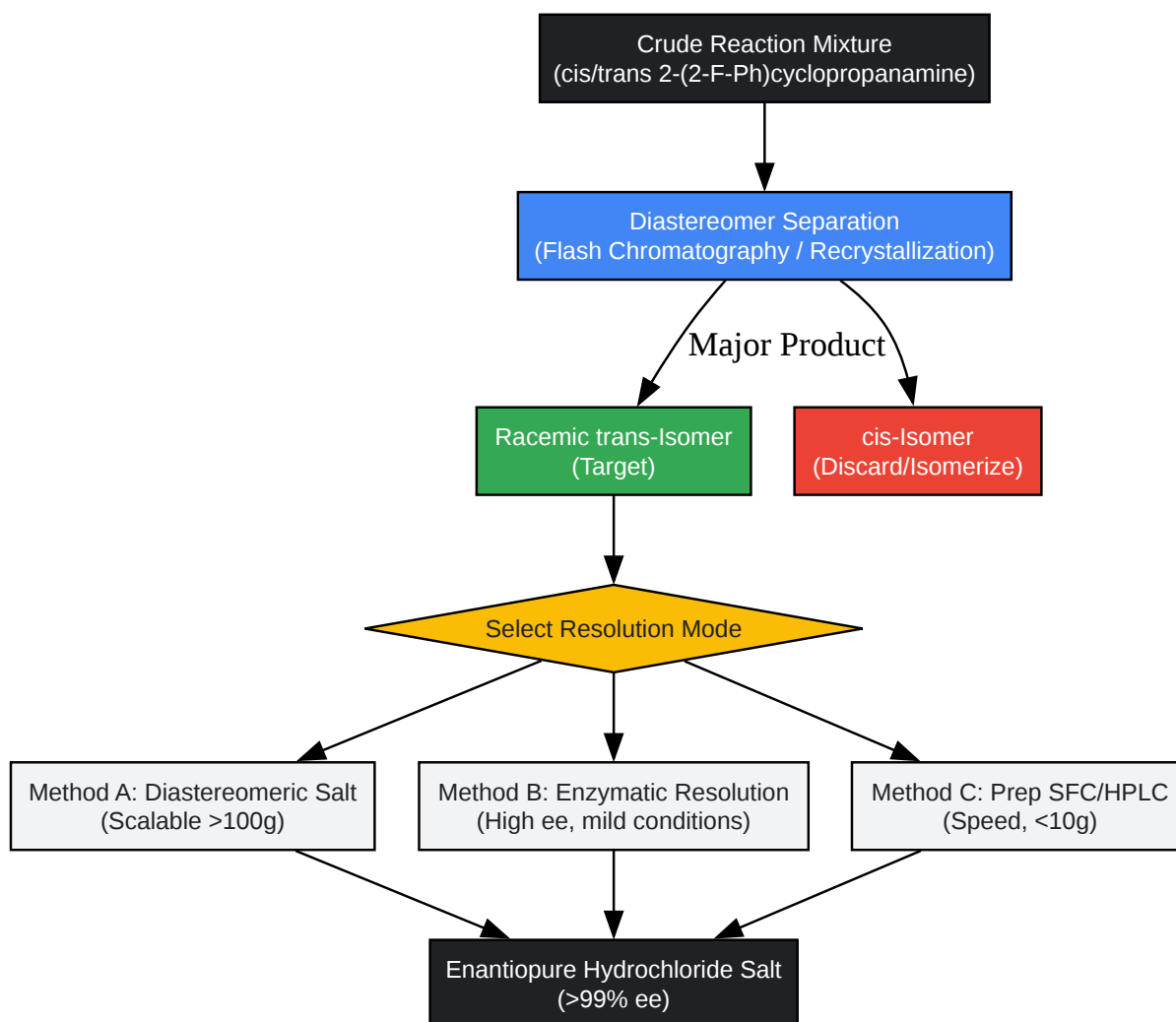
## Executive Summary

The resolution of 2-(2-Fluorophenyl)cyclopropan-1-amine is a critical step in the development of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitors.[2] Unlike non-fluorinated analogs (e.g., Tranylcypromine), the ortho-fluorine atom introduces steric bulk and electronic effects that alter the solubility profiles of diastereomeric salts.[1][2] This guide details three validated workflows: Classical Diastereomeric Crystallization, Chemo-Enzymatic Kinetic Resolution, and Preparative Chiral Chromatography.[1][2]

## Structural Analysis & Resolution Strategy

The trans-isomer is generally the thermodynamic product and the active pharmacophore.[1][2] The resolution strategy must first separate cis/trans diastereomers (via achiral chromatography or selective crystallization) before resolving the trans-enantiomers.[1][2]

## Workflow Logic Diagram



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Figure 1: Strategic decision tree for the isolation of enantiopure fluorinated cyclopropylamines.

## Method A: Diastereomeric Salt Crystallization (Scalable Protocol)

This is the preferred method for multi-gram to kilogram scale purification.<sup>[1][2]</sup> The 2-fluoro substituent often disrupts the packing of standard tartrate salts; therefore, Mandelic Acid is the resolving agent of choice for this scaffold due to its  $\pi$ - $\pi$  stacking capabilities with the fluorophenyl ring.<sup>[1][2]</sup>

## Materials

- Substrate: trans-2-(2-Fluorophenyl)cyclopropan-1-amine (Free base).
- Resolving Agent: (S)-(+)-Mandelic acid (0.5 - 1.0 eq).[2]
- Solvent System: 2-Propanol (IPA) / Ethyl Acetate (EtOAc).[2]

## Step-by-Step Protocol

- Free Basing: If starting with the HCl salt, suspend in MTBE and treat with 2M NaOH.[1]  
Separate organic layer, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate to oil.[1][3]
- Screening Setup: Prepare 100 mg aliquots of the amine. Add 0.5 equivalents of (S)-Mandelic acid.[2]
  - Note: The "Half-Quantity Principle" (Pope-Peachey) often yields higher ee% for this class of amines compared to using 1.0 equivalent.[2]
- Solvent Addition: Dissolve the mixture in boiling IPA (minimal volume). Slowly add EtOAc until slight turbidity is observed, then clear with a drop of IPA.
- Crystallization: Allow to cool slowly to room temperature (approx. 1°C/min), then refrigerate at 4°C for 12 hours.
  - Critical Check: If oiling out occurs (common with fluoro-analogs), reheat and add seed crystals of the pure salt if available, or scratch the glass surface.[1][2]
- Harvest & Recrystallization: Filter the white precipitate. Measure optical rotation. Recrystallize from IPA/EtOAc (1:3) until constant melting point and rotation are achieved.[1]
- Salt Break: Suspend the purified mandelate salt in Et<sub>2</sub>O, treat with 1M NaOH, separate phases, and treat the ethereal layer with HCl in dioxane to precipitate the target **1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride**.

Data Table: Typical Resolution Metrics

Parameter	Value	Notes
Resolving Agent	(S)-Mandelic Acid	Superior to Tartaric Acid for 2-F analogs
Solvent	IPA/EtOAc (1:[2]4)	High selectivity
Yield (First Crop)	30-35% (Theoretical 50%)	>90% ee typical

| Final ee% | >99.5% | After 1 recrystallization |[2]

## Method B: Chemo-Enzymatic Kinetic Resolution

For researchers requiring high enantiopurity without extensive crystallization optimization, lipase-catalyzed acylation is highly effective.[1][2] The enzyme selectively acylates one enantiomer (typically the (1R,2S)-amine), leaving the other as the free amine.[1][2]

### Mechanism

The active site of *Candida antarctica* Lipase B (CAL-B) accommodates the trans-phenylcyclopropylamine structure.[2] The 2-fluoro group imposes steric constraints that enhance enantioselectivity (E-value) compared to the unsubstituted analog.[2]

### Protocol

- Reaction Mix: Dissolve racemic amine (10 mmol) in dry MTBE or Toluene (50 mL).
- Acyl Donor: Add Ethyl Acetate (5 eq) or Isopropyl Acetate (for slower, more selective reaction).
- Catalyst: Add Novozym 435 (immobilized CAL-B, 20% w/w relative to amine).
- Incubation: Shake at 30°C, 200 rpm. Monitor conversion by HPLC.
- Termination: Stop reaction at 50% conversion (theoretical max yield). Filter off enzyme.[1][2]
- Separation:

- The reaction mixture contains Unreacted Amine (Enantiomer A) and Amide Product (Enantiomer B).[1][2]
- Wash the organic phase with 1M HCl.[1][2]
- Aqueous Phase:[2] Contains Enantiomer A (as salt).[1][2] Basify and extract to recover.[1][2]
- Organic Phase:[2] Contains Enantiomer B (as amide).[1][2][4] Hydrolyze with 6M HCl/Reflux to recover Enantiomer B.

## Method C: Preparative Chiral Chromatography (SFC/HPLC)

For rapid isolation (<5g) or analytical purity checks.[1][2]

### Recommended Conditions

- Column: Chiralpak IC or Lux Cellulose-2 (Chlorinated polysaccharide derivatives interact well with the fluorophenyl group).[2]
- Mobile Phase (SFC): CO<sub>2</sub> / Methanol (with 0.1% Diethylamine or Ammonia).[1][2]
- Mobile Phase (Normal Phase): n-Hexane / Ethanol / Diethylamine (90:10:0.1).[2]
- Detection: UV at 260 nm (Phenyl absorption).[1][2]

Separation Parameters (Typical) | Column | Mobile Phase | Selectivity (

) | Resolution (

) | | :--- | :--- | :--- | :--- | | Chiralpak IC | Hex/EtOH/DEA | 1.45 | > 3.0 | | Chiralpak AD-H | Hex/IPA/DEA | 1.20 | 1.8 | | Lux Cellulose-2 | CO<sub>2</sub>/MeOH/NH<sub>3</sub> | 1.60 | > 4.0 |[2]

## Analytical Validation & Quality Control

To ensure the integrity of the resolved product, the following analytical method is required.

### HPLC Method for ee Determination[1][2][4][5][6][7]

- Column: Daicel Chiralpak IC-3 (4.6 x 150 mm, 3 μm).[2]
- Eluent: n-Hexane/IPA/Ethylenediamine (95:5:0.1).[2]
- Flow Rate: 1.0 mL/min.[1][2]
- Temperature: 25°C.
- Retention Times (Approx):
  - (1S, 2R)-Isomer: 8.5 min[2]
  - (1R, 2S)-Isomer: 11.2 min[2]

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